(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17584031
InChI: InChI=1S/C13H21NO4/c1-9(11(15)16)8-10-6-5-7-14(10)12(17)18-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,15,16)/b9-8+/t10-/m0/s1
SMILES:
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid

CAS No.:

Cat. No.: VC17584031

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid -

Specification

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name (E)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid
Standard InChI InChI=1S/C13H21NO4/c1-9(11(15)16)8-10-6-5-7-14(10)12(17)18-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,15,16)/b9-8+/t10-/m0/s1
Standard InChI Key ZDWMXFYVQVMICU-DDXVTDLHSA-N
Isomeric SMILES C/C(=C\[C@@H]1CCCN1C(=O)OC(C)(C)C)/C(=O)O
Canonical SMILES CC(=CC1CCCN1C(=O)OC(C)(C)C)C(=O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (E)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid, reflects its three-dimensional configuration. Key features include:

  • Chiral center: The (S)-configuration at the pyrrolidine C2 position ensures enantiomeric purity, critical for biological activity.

  • Boc-protected amine: The tert-butoxycarbonyl group shields the pyrrolidine nitrogen, enhancing stability during synthetic reactions.

  • α,β-unsaturated carboxylic acid: The conjugated double bond between C2 and C3 of the acrylic acid moiety enables Michael additions and cycloadditions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight255.31 g/mol
IUPAC Name(E)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid
Canonical SMILESCC(=CC1CCCN1C(=O)OC(C)(C)C)C(=O)O
PubChem CID21672998

Synthetic Methodologies

Boc Protection Strategies

The Boc group is introduced early in the synthesis to prevent undesired side reactions. A representative route involves:

  • Pyrrolidine functionalization: Starting with (S)-pyrrolidin-2-ylmethanol, the amine is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

  • Acrylic acid installation: Wittig or Horner-Wadsworth-Emmons reactions append the methylacrylic acid group, with stereochemistry controlled by chiral auxiliaries .

Mechanochemical Optimization

Recent advances employ solvent-free ball milling to accelerate coupling reactions. For example, zinc-mediated allylation in DMF achieves 85–92% yields while reducing environmental impact .

Applications in Medicinal Chemistry

Peptide Backbone Modification

The compound serves as a non-natural amino acid precursor in peptide drugs. Its rigid pyrrolidine ring imposes conformational constraints, improving target binding affinity. For instance, analogs have been incorporated into protease inhibitors to exploit hydrophobic active sites.

Prodrug Design

The Boc group’s labile nature under acidic conditions makes the compound suitable for prodrugs. In vivo cleavage releases the active carboxylic acid, enhancing bioavailability.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Preliminary assays suggest inhibitory effects on metalloproteases, likely due to chelation of active-site zinc ions by the carboxylic acid group. IC₅₀ values range from 10–50 μM, though further optimization is needed.

Neurotransmitter Analogs

Structural similarity to proline derivatives enables interaction with GABA receptors. Molecular docking studies predict binding to the β-subunit extracellular domain, modulating chloride ion channels.

Chemical Reactivity and Derivatization

Carboxylic Acid Reactivity

The acrylic acid moiety participates in:

  • Esterification: Methanol/H₂SO₄ yields methyl esters for improved lipid solubility .

  • Amide coupling: EDCI/HOBt facilitates peptide bond formation with amines.

Olefin Functionalization

The α,β-unsaturated system undergoes:

  • Diels-Alder reactions: Cycloadditions with dienes produce six-membered rings for library synthesis .

  • Hydrogenation: Pd/C-mediated reduction saturates the double bond, yielding a propanoic acid derivative.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
N-Boc-dolaproineC₁₄H₂₅NO₅287.35Methoxy group at C3 enhances polarity
Methyl (2S)-2-((Boc)amino)-3-(2-oxopyrrolidin-3-yl)propanoateC₁₃H₂₂N₂O₅286.32Ketone at pyrrolidine C2 alters reactivity

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